

1-Methylcyclobutanamine hydrochloride molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylcyclobutanamine hydrochloride

Cat. No.: B182125

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **1-Methylcyclobutanamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclobutanamine hydrochloride is a primary amine salt featuring a compact and conformationally constrained cyclobutane ring. This structural motif is of significant interest in medicinal chemistry for its potential to enhance metabolic stability and optimize pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthetic pathway, and detailed spectroscopic characterization. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for researchers utilizing this versatile chemical building block.

Introduction: The Significance of the Cyclobutane Moiety

In modern drug discovery, the strategic incorporation of small, rigid carbocyclic scaffolds is a proven method for navigating and optimizing chemical space. The cyclobutane ring, in particular, offers a unique set of stereochemical and conformational properties. Unlike more

flexible acyclic or larger ring systems, the puckered nature of the cyclobutane scaffold can lock key pharmacophoric elements into a bioactive conformation, potentially increasing binding affinity and selectivity for a biological target. **1-Methylcyclobutanamine hydrochloride** provides a readily accessible entry point to this valuable chemical space, presenting a primary amine on a quaternary carbon center, a feature that can impart both steric influence and a site for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a cyclobutane ring substituted with a methyl group and an amino group at the same carbon (C1). As a hydrochloride salt, the amine is protonated to form an ammonium cation, with a chloride anion providing the counter-ion.

Caption: 2D Structure of **1-Methylcyclobutanamine Hydrochloride**.

The key physicochemical properties are summarized below, providing essential data for experimental design.

Property	Value	Source(s)
IUPAC Name	1-methylcyclobutan-1-amine;hydrochloride	[1]
CAS Number	174886-05-6	[1][2][3]
Molecular Formula	C ₅ H ₁₂ ClN	[1][2]
Molecular Weight	121.61 g/mol	[1][4]
Melting Point	241-244 °C	[2][3][5]
Boiling Point	139.9 °C at 760 mmHg	[2][3]
Appearance	White to off-white solid/crystalline powder	[3][6]
Solubility	Soluble in water and ethanol	[3]
InChIKey	JMAQUGPYTWILQY-UHFFFAOYSA-N	[1][2][4]

Synthesis and Purification

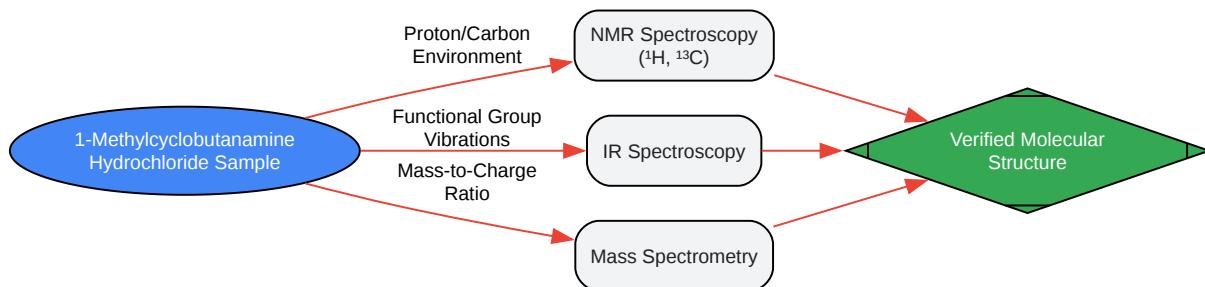
While several synthetic routes are conceivable, a reliable method for producing 1-methylcyclobutanamine involves a Curtius rearrangement of an acyl azide derived from 1-methylcyclobutanecarboxylic acid. This approach is advantageous as it avoids high-pressure amination reactions and often proceeds with high yield.[7]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow via Curtius Rearrangement.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is based on established methodologies for the Curtius rearrangement.[\[7\]](#)


- Step 1: Acyl Azide Formation.
 - In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-methylcyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (approx. 0.5 M).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
 - Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by TLC or IR (disappearance of the carboxylic acid O-H stretch).
- Step 2: Isocyanate Formation (Curtius Rearrangement).
 - Gently heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution will be observed as the acyl azide rearranges to the isocyanate.
 - Causality: The application of thermal energy provides the activation energy for the concerted loss of N₂ gas and the migration of the cyclobutyl group to the electron-deficient nitrogen, forming the stable isocyanate intermediate.
 - Maintain this temperature until gas evolution ceases (typically 1-2 hours).
- Step 3: Hydrolysis to the Free Amine.
 - Cool the reaction mixture to room temperature.
 - Carefully and slowly pour the toluene solution containing the isocyanate into a separate flask containing aqueous hydrochloric acid (e.g., 3M HCl, 4.0 eq).

- Causality: The acid catalyzes the hydrolysis of the isocyanate, first to a carbamic acid which is unstable and subsequently decarboxylates to yield the primary amine free base (which is immediately protonated by the excess acid).
- Stir the biphasic mixture vigorously at 50-60 °C for 2-4 hours to ensure complete hydrolysis.
- Step 4: Isolation and Salt Formation.
 - Cool the mixture and separate the aqueous layer. Wash the organic layer with water, and combine all aqueous layers.
 - Basify the combined aqueous layers by slowly adding a concentrated NaOH solution until the pH is >12, keeping the flask in an ice bath to manage the exotherm.
 - Extract the resulting free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
 - Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
 - Dissolve the crude amine in a minimal amount of isopropanol or diethyl ether and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
 - Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure **1-methylcyclobutanamine hydrochloride**.
- Step 5: Validation.
 - Confirm product identity and purity by measuring the melting point (should be sharp and within the literature range of 241-244 °C) and by performing the spectroscopic analyses detailed in the next section.[2][3]

Spectroscopic and Analytical Characterization

Structural elucidation is definitively achieved through a combination of spectroscopic techniques. While publicly available spectra for this specific compound are scarce[8], a robust

prediction of the expected spectral data can be made based on its structure and data from analogous compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

¹H NMR Spectroscopy

In a typical deuterated solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of non-exchangeable protons.

- ~ 8.0-9.0 ppm (broad singlet, 3H): These are the acidic protons of the ammonium group (-NH₃⁺). In D₂O, this signal would disappear due to H-D exchange.
- ~ 1.9-2.4 ppm (multiplet, 4H): These signals arise from the two sets of methylene protons (-CH₂-) on the cyclobutane ring. Due to the ring's puckered conformation, these protons are diastereotopic and will exhibit complex splitting patterns from coupling to each other.
- ~ 1.5 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl group (-CH₃). It is a singlet because there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four distinct signals:

- ~ 55-65 ppm: The quaternary carbon (C1) bonded to the nitrogen and methyl group. Its chemical shift is influenced by the electron-withdrawing effect of the ammonium group.

- ~ 30-40 ppm: The two equivalent methylene carbons (-CH₂-) of the cyclobutane ring.
- ~ 20-30 ppm: The methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The sample is typically prepared as a KBr pellet.

- 2500-3200 cm⁻¹ (broad, strong): This is a characteristic and prominent absorption for the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). This broadness is due to extensive hydrogen bonding in the solid state.
- 2950-3000 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and methylene groups on the sp³ hybridized carbons.
- 1500-1600 cm⁻¹ (medium): N-H bending (asymmetric) vibrations of the ammonium group.
- ~1470 cm⁻¹ (medium): C-H bending vibrations.

Mass Spectrometry (MS)

When analyzed by a technique like Electrospray Ionization (ESI+), the mass spectrum will not show the parent mass of the hydrochloride salt. Instead, it will show the mass of the protonated free base (the cation).

- Expected [M+H]⁺ Peak: The free base is C₅H₁₁N with a molecular weight of 85.15 g/mol . The mass spectrometer will detect the cation, which is the same as the free base protonated, but for practical purposes in MS, it's viewed as the free base. The primary ion observed will be at m/z = 86.16 ([C₅H₁₂N]⁺).
- Key Fragmentation: A major fragmentation pathway would be the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z = 71.12.

Applications in Research and Drug Development

1-Methylcyclobutanamine hydrochloride serves primarily as a versatile building block for the synthesis of more complex molecules.^[6]^[7] Its utility is particularly noted in:

- Pharmaceuticals: It is used as an intermediate or starting material for Active Pharmaceutical Ingredients (APIs).[3][6] The constrained cyclobutane ring can confer improved metabolic stability and serve as a bioisostere for other groups, such as a gem-dimethyl or tert-butyl group, but with a different spatial vector.
- Neuroscience: The structure is related to precursors for drugs targeting the central nervous system, including potential antihypertensive and neurotransmitter modulators.[3]
- Agrochemicals: Similar small amine scaffolds are frequently explored in the development of new pesticides and herbicides.

Safety and Handling

As a chemical intermediate, **1-Methylcyclobutanamine hydrochloride** must be handled with appropriate precautions.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][4][9]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon), as it may be hygroscopic.[5][11]
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

1-Methylcyclobutanamine hydrochloride is a structurally distinct and synthetically valuable chemical entity. Its rigid cyclobutane framework provides a powerful tool for medicinal chemists aiming to fine-tune the steric and conformational properties of bioactive molecules. A thorough understanding of its synthesis, purification, and detailed spectroscopic signature is paramount for its effective application in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this building block into their synthetic programs.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsoc [chemsoc.com]
- 3. chembk.com [chembk.com]
- 4. 1-Methyl-cyclobutylamine hydrochloride | 174886-05-6 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-MethylcyclobutanaMine hydrochloride(174886-05-6) 1H NMR [m.chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-MethylcyclobutanaMine hydrochloride | 174886-05-6 [chemicalbook.com]
- To cite this document: BenchChem. [1-Methylcyclobutanamine hydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182125#1-methylcyclobutanamine-hydrochloride-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com